molecular formula C19H28N4O4 B5510757 [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone

Cat. No.: B5510757
M. Wt: 376.4 g/mol
InChI Key: QYXMFCBABACUCN-CVEARBPZSA-N
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Description

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[35]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is a complex organic compound featuring a spirocyclic structure

Scientific Research Applications

Chemistry

In chemistry, [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a promising lead compound for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers. Its unique properties make it suitable for applications in advanced materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the pyrimidine ring. Typical reaction conditions involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would regenerate the hydroxyl group.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,3S)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]nonan-7-yl]-5,6-diethylpyridazine-4-carbonitrile
  • 4-[(1R,3S)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]nonan-7-yl]benzonitrile

Uniqueness

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone is unique due to its combination of a spirocyclic core with a morpholinyl-pyrimidinyl moiety. This structural arrangement provides distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-morpholin-4-ylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-16-11-15(24)19(16)3-5-22(6-4-19)17(25)14-12-20-18(21-13-14)23-7-9-26-10-8-23/h12-13,15-16,24H,2-11H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXMFCBABACUCN-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CN=C(N=C3)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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